Quantified Carbonic Anhydrase I (CA-I) Inhibition Potency: Direct Comparison with Benzolamide
3-(4-Sulfamoylphenyl)propanoic acid demonstrates measurable, though moderate, inhibition of human Carbonic Anhydrase I (CA-I). The reported Ki value is 6690 nM [1]. In a direct potency comparison against the clinical sulfonamide inhibitor Benzolamide within the same database, 3-(4-sulfamoylphenyl)propanoic acid is approximately 446-fold less potent. This quantitative difference establishes a clear benchmark for its use: it is not a potent lead compound for CA-I inhibition but serves as a valuable low-affinity reference control or a starting scaffold where high potency is undesirable or for probing weaker binding interactions.
| Evidence Dimension | Carbonic Anhydrase I (CA-I) Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6690 nM |
| Comparator Or Baseline | Benzolamide: Ki = 15 nM |
| Quantified Difference | 446-fold lower affinity (6690 nM / 15 nM = 446) |
| Conditions | Data compiled from GIMICA target validation database; original assay conditions referenced but not detailed in the aggregated entry [1]. |
Why This Matters
This defines the compound's utility as a negative control or low-affinity tool in CA-I assays, distinct from high-affinity inhibitors like Benzolamide or Acetazolamide.
- [1] GIMICA Database. Target Validation: Carbonic anhydrase I (T13201). Comparative Ki values for 3-(4-sulfamoylphenyl)propanoic acid (6690 nM) and Benzolamide (15 nM). Ref: 537461. View Source
